4-(1H-tetrazol-5-yl)aniline
Overview
Description
4-(1H-tetrazol-5-yl)aniline is a useful research compound. Its molecular formula is C7H7N5 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Decomposition: Tetrazole compounds, including phenyl tetrazoles, have been synthesized from various anilines and characterized through methods like IR spectroscopy, mass spectrometry, and NMR. Their thermal decomposition and the heat of exothermic decomposition have been studied, providing insights into their structural stability and potential applications in materials science (Yılmaz et al., 2015).
Electroluminescence and Photophysics
- Electroluminescent Applications: Tetrazole derivatives have been used in the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes demonstrate potential for use in organic light-emitting diodes (OLEDs) and other electroluminescent applications, with some showing high external quantum efficiency (Vezzu et al., 2010).
Polymer Synthesis and Applications
- Polymer-Based Materials: Novel polymers based on tetrazole derivatives have been synthesized and used in applications such as dye-sensitized solar cells. These polymers demonstrate enhanced energy conversion efficiency compared to traditional materials (Shahhosseini et al., 2016).
Drug Synthesis and Medical Research
- Intermediate in Drug Synthesis: Tetrazole derivatives serve as intermediates in the synthesis of various pharmaceutical compounds, including antitumor agents. Their synthesis and role in the production of these drugs highlight their importance in medicinal chemistry (Shijing, 2013).
Biological Applications
- DNA-Binding and Antioxidant Properties: Copper complexes of pyridyl–tetrazole ligands have been studied for their DNA-binding capabilities and antioxidant properties, suggesting potential applications in biochemistry and pharmacology (Reddy et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 4-(2H-tetrazol-5-yl)aniline are enzymes such as the P38 MAP kinase protein . These enzymes play a crucial role in cellular processes, including inflammation and cell differentiation .
Mode of Action
4-(2H-tetrazol-5-yl)aniline interacts with its targets via non-covalent interactions . This interaction results in a wide range of biological properties, including antibacterial, anticancer, and anti-TB activities .
Biochemical Pathways
The compound affects various biochemical pathways. Its interaction with P38 MAP kinase protein can influence pathways related to inflammation and cell differentiation . The exact downstream effects depend on the specific biological context.
Pharmacokinetics
It is suggested that the synthesized compounds obeyed all five rules with good bioavailability .
Result of Action
The molecular and cellular effects of 4-(2H-tetrazol-5-yl)aniline’s action include antibacterial, anticancer, and anti-TB activities . These effects are likely the result of the compound’s interaction with its target enzymes and the subsequent changes in cellular processes.
Action Environment
The action, efficacy, and stability of 4-(2H-tetrazol-5-yl)aniline can be influenced by various environmental factors. For instance, the compound’s solubility in lipids allows it to penetrate more easily through cell membranes . This property can enhance the compound’s bioavailability and efficacy.
Properties
IUPAC Name |
4-(2H-tetrazol-5-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,8H2,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPONJJKCBOJCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360113 | |
Record name | 4-(1H-tetrazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46047-18-1 | |
Record name | 4-(1H-tetrazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-1,2,3,4-tetrazol-5-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.